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Compound of Interest

Compound Name: Ethylene dimaleate

Cat. No.: B098352 Get Quote

This technical guide provides a comprehensive overview of the synthesis and characterization

of ethylene dimaleate, a key monomer in the production of unsaturated polyester resins. The

document is intended for researchers, scientists, and professionals in drug development and

material science, offering detailed experimental protocols, data analysis, and visual

representations of the core processes.

Introduction
Ethylene dimaleate is an unsaturated ester formed from the reaction of ethylene glycol with

two equivalents of maleic acid or its anhydride. It serves as a fundamental building block in the

synthesis of various polymers and resins. The presence of the carbon-carbon double bond in

the maleate moiety allows for further polymerization and cross-linking, making it a versatile

monomer in materials science. This guide details a common laboratory-scale synthesis and the

analytical techniques used for its characterization.

Synthesis of Ethylene Dimaleate
The synthesis of ethylene dimaleate is typically achieved through the esterification of maleic

anhydride with ethylene glycol.[1] This condensation reaction can be carried out with or without

a catalyst, often under elevated temperatures to drive the reaction towards the formation of the

diester and removal of water as a byproduct.[1][2]
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The reaction proceeds in two stages. First, the ring-opening of maleic anhydride by ethylene

glycol forms the monoester. In the second stage, a second molecule of maleic anhydride reacts

with the other hydroxyl group of ethylene glycol, or two monoester molecules react with another

ethylene glycol molecule in a condensation reaction to form the final diester product.

Figure 1: Synthesis pathway of ethylene dimaleate.

Experimental Protocol: Esterification
This protocol describes a general procedure for the synthesis of ethylene dimaleate.

Reactant Preparation: Maleic anhydride (2 moles) and ethylene glycol (1 mole, with a slight

excess) are used as the primary reactants.[2]

Reaction Setup: The reactants are added to a round-bottom flask equipped with a reflux

condenser and a Dean-Stark apparatus to collect the water byproduct. A suitable solvent that

forms an azeotrope with water, such as toluene or cyclohexane, can be used as a water-

carrying agent.[3]

Catalyst: While the reaction can proceed without a catalyst, an acid catalyst like p-

toluenesulfonic acid (PTSA) can be added to increase the reaction rate.[4] The amount of

catalyst is typically a small percentage of the total reactant mass.[3]

Reaction Conditions: The reaction mixture is heated to a temperature range of 90-110°C.[3]

The reaction is monitored by measuring the amount of water collected in the Dean-Stark

trap.

Reaction Time: The reaction is considered complete when the theoretical amount of water

has been collected, which can take several hours.[3]

Purification: After the reaction, the solvent is removed under reduced pressure. The resulting

crude product can be purified by recrystallization or column chromatography to obtain pure

ethylene dimaleate.
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Parameter Value/Condition Reference

Molar Ratio (Maleic

Anhydride:Ethylene Glycol)
2:1 (with ~10% excess glycol) [2]

Catalyst
p-Toluenesulfonic acid

(optional)
[4]

Reaction Temperature 90 - 110 °C [3]

Reaction Time 5 - 8 hours [3]

Conversion of Maleic

Anhydride
> 99% (with catalyst) [3]

Selectivity for Diester > 95% (with catalyst) [3]

Characterization of Ethylene Dimaleate
The structure and purity of the synthesized ethylene dimaleate are confirmed using various

spectroscopic techniques.

Experimental Workflow for Characterization
Figure 2: Workflow for the characterization of ethylene dimaleate.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the ethylene dimaleate
molecule.

Experimental Protocol: A small amount of the purified product is analyzed, typically as a thin

film on a salt plate or as a KBr pellet. The spectrum is recorded over the range of 4000-400

cm⁻¹.

Expected Absorptions:

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

C=C Stretch (Alkene): An absorption band for the carbon-carbon double bond should

appear around 1620-1680 cm⁻¹.[5]
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C-O Stretch (Ester): A characteristic absorption band is expected in the region of 1000-

1300 cm⁻¹.

=C-H Stretch (Alkene): A peak is expected just above 3000 cm⁻¹.

C-H Stretch (Alkane): An absorption band for the ethylene bridge should be observed

around 2850-2960 cm⁻¹.

Functional Group Characteristic Absorption (cm⁻¹)

C=O (Ester) 1720 - 1740

C=C (Alkene) 1620 - 1680

C-O (Ester) 1000 - 1300

=C-H (Alkene) ~3026

C-H (Alkane) 2850 - 2960

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of

ethylene dimaleate.

Experimental Protocol: The purified sample is dissolved in a deuterated solvent (e.g.,

CDCl₃), and the spectra are recorded on a high-field NMR spectrometer.[6]

Expected ¹H NMR Signals:

Olefinic Protons (-CH=CH-): A singlet or a pair of doublets is expected in the range of 6.0-

6.5 ppm. The cis-coupling constant would be smaller than the trans-coupling constant if

isomerization occurs.

Ethylene Protons (-O-CH₂-CH₂-O-): A singlet is expected around 4.0-4.5 ppm.

Expected ¹³C NMR Signals:

Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.
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Olefinic Carbons (-CH=CH-): Signals are expected in the range of 120-140 ppm.

Ethylene Carbons (-O-CH₂-CH₂-O-): A signal is expected around 60-70 ppm.

Proton
Environment

¹H Chemical Shift
(ppm)

Carbon
Environment

¹³C Chemical Shift
(ppm)

-CH=CH- 6.0 - 6.5 C=O 165 - 175

-O-CH₂-CH₂-O- 4.0 - 4.5 -CH=CH- 120 - 140

-O-CH₂-CH₂-O- 60 - 70

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of ethylene dimaleate and to

confirm its elemental composition.

Experimental Protocol: The sample is introduced into a mass spectrometer, often using

techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry

(GC-MS).[7]

Expected Molecular Ion Peak: The molecular weight of ethylene dimaleate (C₈H₈O₆) is

200.14 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated

molecular ion peak ([M+H]⁺) corresponding to this mass.

Parameter Expected Value

Molecular Formula C₈H₈O₆

Molecular Weight 200.14 g/mol

Expected [M+H]⁺ Peak (m/z) 201.15

Conclusion
This guide has outlined the synthesis of ethylene dimaleate via the esterification of maleic

anhydride and ethylene glycol, providing a detailed experimental protocol and expected

quantitative outcomes. Furthermore, it has detailed the standard analytical techniques for its
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characterization, including FTIR, NMR, and mass spectrometry, along with the expected data

for each method. The provided workflows and data tables serve as a valuable resource for

researchers and scientists working with this important unsaturated ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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